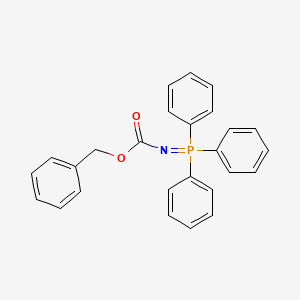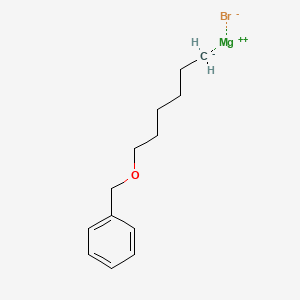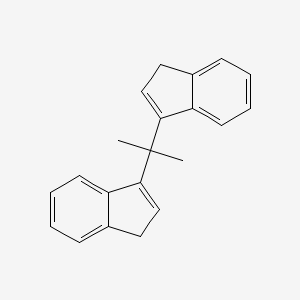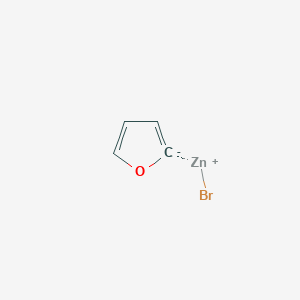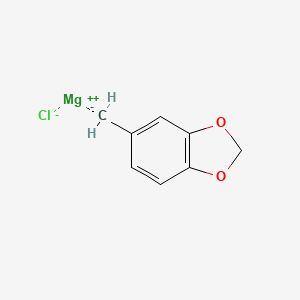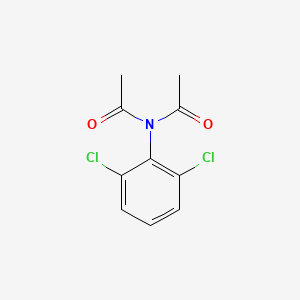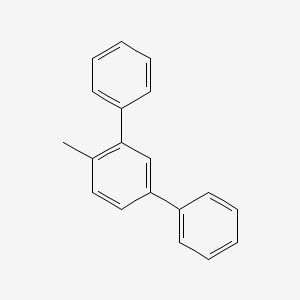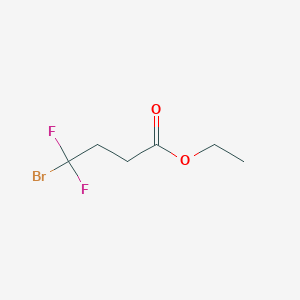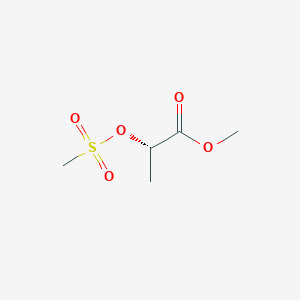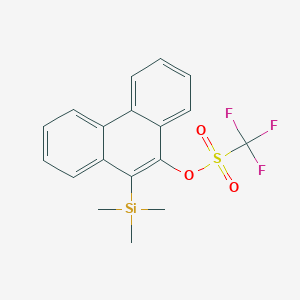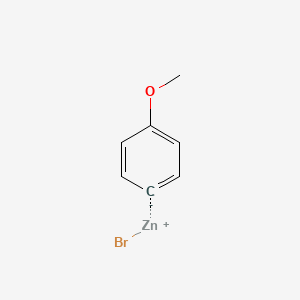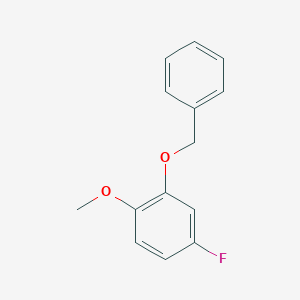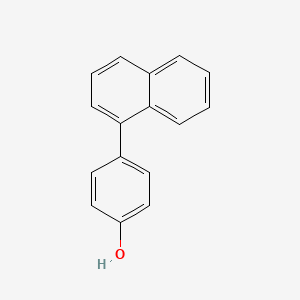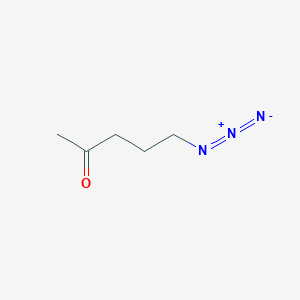![molecular formula C13H23NO2Si B6317571 (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol CAS No. 263718-48-5](/img/structure/B6317571.png)
(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol is a chiral organosilicon compound that features a pyridyl group and a silyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol typically involves the protection of the hydroxyl group of a chiral alcohol with a tert-butyl(dimethyl)silyl group. This can be achieved using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions, particularly if the pyridyl group is involved. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Tetrabutylammonium fluoride (TBAF).
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various protected or functionalized derivatives.
Scientific Research Applications
(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol is primarily related to its role as a synthetic intermediate. It can participate in various chemical reactions due to the presence of the silyl ether and pyridyl groups, which can interact with different molecular targets and pathways. The silyl ether group provides stability and protection to the hydroxyl group, while the pyridyl group can engage in coordination chemistry and other interactions.
Comparison with Similar Compounds
- (1R)-2-[tert-Butyldimethylsilyl]oxy-1-(2-pyridyl)ethanol
- (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(3-pyridyl)ethanol
- (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(4-pyridyl)ethanol
Comparison: (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol is unique due to the specific positioning of the pyridyl group, which can influence its reactivity and interactions. Compared to its isomers, this compound may exhibit different chemical behavior and selectivity in reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-pyridin-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12(15)11-8-6-7-9-14-11/h6-9,12,15H,10H2,1-5H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYRJYLECFRJPO-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
